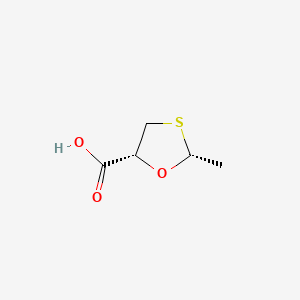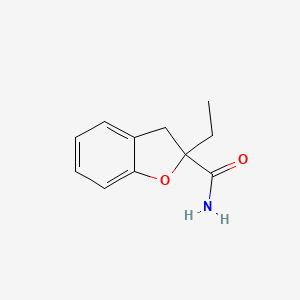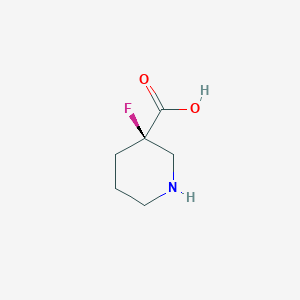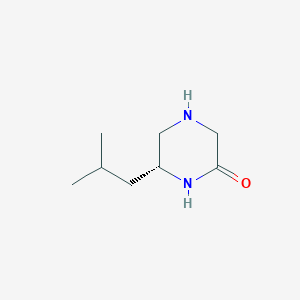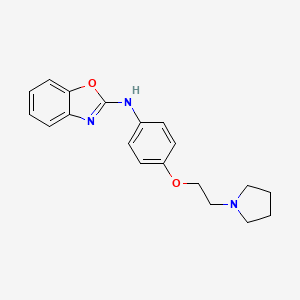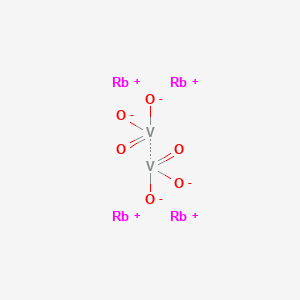![molecular formula C10H11F B13815844 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene CAS No. 229168-32-5](/img/structure/B13815844.png)
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylcyclopropyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and 2-methylcyclopropyl bromide.
Grignard Reaction: A Grignard reagent is prepared by reacting 2-methylcyclopropyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with fluorobenzene in the presence of a catalyst such as copper(I) iodide to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: Products include cyclopropyl derivatives with different functional groups.
Applications De Recherche Scientifique
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-4-methylbenzene: Similar structure but lacks the cyclopropyl group.
1-Fluoro-4-ethylbenzene: Similar structure with an ethyl group instead of a cyclopropyl group.
1-Fluoro-4-isopropylbenzene: Similar structure with an isopropyl group instead of a cyclopropyl group.
Uniqueness
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene is unique due to the presence of both a fluorine atom and a 2-methylcyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
229168-32-5 |
|---|---|
Formule moléculaire |
C10H11F |
Poids moléculaire |
150.19 g/mol |
Nom IUPAC |
1-fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene |
InChI |
InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3/t7-,10-/m1/s1 |
Clé InChI |
ANZUFFHVZZRJEZ-GMSGAONNSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]1C2=CC=C(C=C2)F |
SMILES canonique |
CC1CC1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


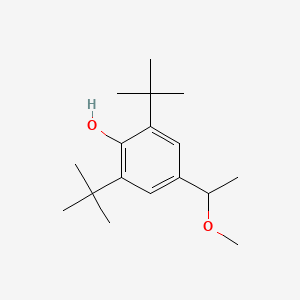
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)

